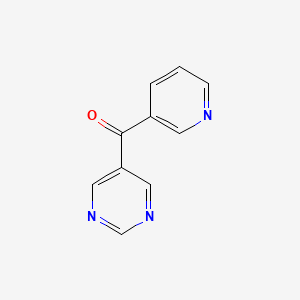

3-Pyridinyl-5-pyrimidinylmethanone

Description

Properties

CAS No. |

188630-99-1 |

|---|---|

Molecular Formula |

C10H7N3O |

Molecular Weight |

185.18 g/mol |

IUPAC Name |

pyridin-3-yl(pyrimidin-5-yl)methanone |

InChI |

InChI=1S/C10H7N3O/c14-10(8-2-1-3-11-4-8)9-5-12-7-13-6-9/h1-7H |

InChI Key |

WGTIFWLCLMBZPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C2=CN=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation and Related Methods

One classical approach to synthesize diarylmethanones involves Friedel-Crafts acylation where an acid chloride or equivalent acylating agent reacts with an aromatic or heteroaromatic compound under Lewis acid catalysis. Adams and co-workers described multi-step procedures for related triarylmethanes involving acid-catalyzed Friedel-Crafts reactions starting from triarylmethanols. Although this exact method is for triarylmethanes, a similar principle applies for 3-pyridinyl-5-pyrimidinylmethanone synthesis, where the ketone bridge is introduced by acylation of one heterocyclic ring with an acyl derivative of the other.

Nucleophilic Aromatic Substitution (S_NAr) on Pyrimidine Rings

Pyrimidine rings are known to undergo nucleophilic aromatic substitution at activated positions, especially when halogenated. Literature reports describe the substitution of chlorides on pyrimidine rings by nucleophiles such as amines or aryl groups under mild acidic or basic conditions. For 3-pyridinyl-5-pyrimidinylmethanone, a plausible route involves:

- Starting from 2,4,5-trichloropyrimidine or dichloropyrimidine derivatives.

- Substitution of chlorine at the 5-position by an acylpyridinyl nucleophile or equivalent intermediate.

- Use of bases like triethylamine or potassium carbonate in solvents such as ethanol or DMF to facilitate the substitution.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Pyridinyl-5-pyrimidinylmethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, often using reagents like halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine or pyrimidine derivatives.

Scientific Research Applications

3-Pyridinyl-5-pyrimidinylmethanone has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-Pyridinyl-5-pyrimidinylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, and antimicrobial activity .

Comparison with Similar Compounds

The following analysis compares 3-Pyridinyl-5-pyrimidinylmethanone with structurally analogous compounds, focusing on substituent effects, reactivity, and applications.

Pyridine-Based Methanones

Key Observations :

- Electronic Effects: The pyrimidine ring in 3-Pyridinyl-5-pyrimidinylmethanone introduces additional nitrogen atoms, enhancing electron-withdrawing properties compared to simpler pyridine derivatives like 1-(5-Methoxypyridin-3-yl)ethanone .

- Solubility: Methoxy and hydroxyl groups (e.g., in (5-Iodopyridin-3-yl)-methanol) improve aqueous solubility, whereas the methanone bridge in the target compound may reduce it .

Ethynyl-Substituted Methanones

Compounds with ethynyl groups, such as (2,4-diphenyl-5-(thiophen-3-ylethynyl)pyridin-3-yl)(phenyl)methanone (15C), exhibit extended conjugation, leading to redshifted UV-Vis absorption compared to 3-Pyridinyl-5-pyrimidinylmethanone . Ethynyl groups also facilitate cross-coupling reactions, a feature absent in the target compound .

Bicyclic Methanones

Compounds like 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) combine pyrazole and thiophene rings. These systems show higher planarity and stronger hydrogen-bonding capacity than 3-Pyridinyl-5-pyrimidinylmethanone, making them more suitable for solid-state materials .

Biological Activity

3-Pyridinyl-5-pyrimidinylmethanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases and as an anti-cancer agent. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

3-Pyridinyl-5-pyrimidinylmethanone belongs to a class of compounds characterized by a pyridine and pyrimidine moiety. The structural formula can be represented as follows:

This compound's unique structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

Biological Activity

1. Anticancer Properties

Research indicates that derivatives of pyrimidine, including 3-Pyridinyl-5-pyrimidinylmethanone, exhibit significant anticancer properties. A study screened several pyrrolo[3,2-d]pyrimidines against the NCI-60 Human Tumor Cell Line panel, revealing that modifications at specific positions can enhance antiproliferative activity. Notably, compounds similar to 3-Pyridinyl-5-pyrimidinylmethanone demonstrated strong correlations with known DNA alkylators, suggesting mechanisms involving DNA interaction and damage repair inhibition .

2. Kinase Inhibition

The compound has been identified as a potent inhibitor of tropomyosin-related kinases (Trk), which are implicated in pain signaling and cancer cell survival. Inhibiting Trk receptors can provide targeted treatments for various cancers and pain syndromes. The pharmacological profile of these compounds suggests they could be effective in treating conditions such as inflammatory pain and certain types of tumors .

Case Studies

Case Study 1: Trk Inhibition in Cancer Models

In a preclinical study, 3-Pyridinyl-5-pyrimidinylmethanone was evaluated for its efficacy in reducing tumor growth in xenograft models of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, correlating with decreased Trk activity and altered signaling pathways associated with cell proliferation .

Case Study 2: Antimicrobial Activity

Another study explored the antimicrobial potential of pyridine derivatives, including 3-Pyridinyl-5-pyrimidinylmethanone. The compound exhibited moderate antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The presence of the pyridine nucleus was crucial in enhancing the compound's interaction with bacterial proteins, leading to increased efficacy compared to other derivatives lacking this structure .

Table 1: Biological Activities of 3-Pyridinyl-5-pyrimidinylmethanone

| Activity Type | Target/Pathway | Observed Effect |

|---|---|---|

| Anticancer | Trk receptors | Inhibition of tumor growth in xenograft models |

| Antimicrobial | Bacterial pathogens | Moderate activity against E. coli and S. aureus |

| Kinase inhibition | Tropomyosin-related kinases (Trk) | Effective in reducing pain signaling |

Table 2: Comparison with Other Pyrimidine Derivatives

| Compound Name | Trk Inhibition | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| 3-Pyridinyl-5-pyrimidinylmethanone | High | Significant | Moderate |

| Pyrrolo[2,3-d]pyrimidine derivative | Moderate | Moderate | Low |

| Other pyridine derivatives | Low | Variable | High |

Q & A

Q. What are the common synthetic routes for 3-Pyridinyl-5-pyrimidinylmethanone, and what key reaction conditions are required?

- Methodological Answer : The synthesis typically involves multi-step protocols, including nucleophilic substitution and condensation reactions. For example, a pyrimidine core can be functionalized via formaldehyde-mediated hydroxymethylation under basic conditions (e.g., NaOH) to introduce the methanone moiety . Advanced routes may employ coupling reactions, such as Suzuki-Miyaura, to attach pyridine derivatives. Key steps include purification via column chromatography or recrystallization to achieve >95% purity. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) and temperature control (0°C to reflux) are critical to avoid side products .

Q. How is structural elucidation performed for 3-Pyridinyl-5-pyrimidinylmethanone, and which spectroscopic methods are most effective?

- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to identify proton environments and carbon frameworks. For instance, aromatic protons in the pyridine and pyrimidine rings appear as distinct multiplet signals between δ 7.5–9.0 ppm . ESI-MS provides molecular weight validation, while HRMS resolves isotopic patterns for exact mass matching. X-ray crystallography may be used for absolute configuration determination, particularly in derivatives with chiral centers .

Advanced Research Questions

Q. What strategies are used to optimize the synthetic yield of 3-Pyridinyl-5-pyrimidinylmethanone, especially regarding substituent effects?

- Methodological Answer : Yield optimization involves:

- Substituent tuning : Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the pyrimidine ring enhance reactivity in nucleophilic substitutions .

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for pyridine attachments .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates in condensation steps .

- Temperature gradients : Gradual heating (e.g., 25°C → 80°C) minimizes decomposition during multi-hour reactions .

Q. How can researchers resolve contradictions between spectral data and expected molecular structures in derivatives?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or mass discrepancies) require:

- Reanalysis of synthetic steps : Verify reagent stoichiometry and reaction time. For example, incomplete reduction of nitro groups may lead to residual peaks in NMR .

- Alternative characterization : Use 2D NMR (COSY, HSQC) to confirm connectivity in complex regiochemistry .

- Theoretical calculations : Compare experimental NMR shifts with DFT-predicted values to identify misassignments .

- Crystallographic validation : X-ray structures can resolve ambiguities in stereochemistry or regioselectivity .

Q. What methodologies are recommended for evaluating the biological activity of 3-Pyridinyl-5-pyrimidinylmethanone derivatives?

- Methodological Answer :

- Enzyme inhibition assays : Use fluorogenic substrates to measure IC₅₀ values against target enzymes (e.g., methionine aminopeptidase-1) .

- Cellular assays : Test cytotoxicity via MTT assays in relevant cell lines, ensuring proper controls (e.g., CoCl₂ for hypoxia mimicry) .

- Molecular docking : Predict binding modes using software like AutoDock, guided by crystallographic data of homologous proteins .

- SAR studies : Systematically vary substituents (e.g., halogens, alkyl chains) to correlate structure with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.